molecular formula C19H23BO3 B1530475 4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane CAS No. 1358754-78-5

4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1530475
CAS No.: 1358754-78-5
M. Wt: 310.2 g/mol
InChI Key: GRIGXGSKZWWIRP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester featuring a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone with a 4-(4-methylphenoxy)phenyl substituent.

  • Structure: The central dioxaborolane ring stabilizes the boron atom, while the 4-(4-methylphenoxy)phenyl group introduces steric bulk and electronic modulation via the ether-linked methylphenoxy moiety.
  • Applications: Similar compounds are widely used in Suzuki-Miyaura cross-coupling reactions (e.g., pharmaceutical synthesis, material science) . Derivatives with electron-rich or sterically hindered substituents are particularly valued for their reactivity and stability .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-14-6-10-16(11-7-14)21-17-12-8-15(9-13-17)20-22-18(2,3)19(4,5)23-20/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIGXGSKZWWIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable dioxaborolane precursor. One common method includes the use of 4-methylphenol and phenylboronic acid in the presence of a base such as potassium carbonate, followed by the addition of a dioxaborolane reagent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and applications of analogous compounds:

Compound Name (Substituent on Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Evidence ID
4-(4-Methylphenoxy)phenyl (Target Compound) C₁₉H₂₃BO₃ 316.20 Expected: Cross-coupling, drug intermediates (inferred) N/A
4-Bromophenyl C₁₂H₁₅BBrO₂ 295.96 Suzuki coupling precursor
4-(Phenylethynyl)phenyl C₂₀H₂₁BO₂ 304.20 OLEDs, fluorescent probes
4-(Thien-2-ylmethyl)phenyl C₁₈H₂₁BO₂S 300.23 Organic electronics
4-(Trifluoromethoxy)phenoxy-phenyl C₂₃H₂₅BF₃O₃ 423.25 Antimalarial drug synthesis
3-(Methylsulfonyl)phenyl C₁₃H₁₈BO₄S 296.16 Protease inhibitors

Reactivity and Electronic Effects

  • Electron-Donating Groups (e.g., 4-Methylphenoxy): Enhance stability and moderate boron's electrophilicity, favoring controlled cross-coupling reactions .
  • Steric Effects : Bulky substituents like triphenylvinyl (in OLED materials) hinder undesired side reactions but may reduce coupling efficiency .

Application-Specific Performance

  • Pharmaceuticals: The trifluoromethoxy-phenoxy derivative () achieved 87% yield in antimalarial quinolone synthesis, demonstrating high efficiency in complex couplings .
  • Fluorescence Probes : Styryl- and ethynyl-substituted boronic esters () exhibit solvatochromic shifts, enabling hydrogen peroxide detection in biological systems .
  • OLEDs : Triphenylvinyl derivatives () leverage aggregation-induced emission (AIE) for high-efficiency light-emitting materials .

Key Research Findings

  • Cross-Coupling Efficiency : Bromophenyl derivatives (e.g., ) show superior reactivity in nickel-catalyzed reductive alkylation (60°C, 19–20 h) compared to sterically hindered analogs .
  • Hydrolytic Stability: Compounds with strong N→B coordination (e.g., dimethylaminoethyloxy derivatives in ) exhibit enhanced stability, critical for single-component epoxy resins .
  • Thermal Properties : Differential scanning calorimetry (DSC) studies reveal that electron-withdrawing groups lower activation energies for epoxy resin curing .

Biological Activity

4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane (CAS No. 1358754-78-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H24_{24}BO3_{O_3}, with a molecular weight of 320.22 g/mol. The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Research indicates that compounds containing boron can interact with biological systems in various ways:

  • Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular functions and metabolic rates.
  • Cell Signaling Modulation : The presence of boron can affect cell signaling pathways by modulating the activity of growth factors and cytokines.
  • Antioxidant Activity : Some studies suggest that boron compounds may exhibit antioxidant properties, reducing oxidative stress within cells.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)18Increased reactive oxygen species

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Case Studies

Several case studies highlight the biological significance of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that modifications to the phenoxy group significantly enhanced anticancer activity compared to unmodified analogs.
  • Antimicrobial Efficacy : Research conducted by Zhang et al. demonstrated that derivatives of dioxaborolane exhibited enhanced antimicrobial properties when tested against resistant strains of bacteria. This study emphasized the potential for developing new antibiotics based on boron chemistry.
  • In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor growth rates and improved survival rates in mice bearing xenograft tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane

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